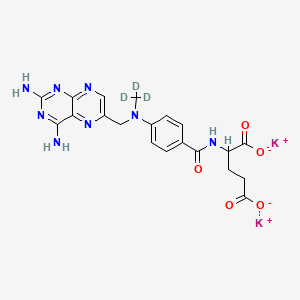

DL-Methotrexate-d3 dipotassium salt

Description

Synthetic Pathways for Deuterium (B1214612) Labeling of Methotrexate (B535133) Derivatives

The introduction of the three deuterium atoms in DL-Methotrexate-d3 is typically achieved through the use of a deuterated methylating agent during the synthesis of the p-aminobenzoyl-L-glutamic acid moiety. A common and effective deuterated methylating agent is deuterated methyl iodide (CD3I).

The general synthetic approach involves two key intermediates: a pteridine (B1203161) derivative and a deuterated side chain. The synthesis can be broadly outlined as follows:

Preparation of the Pteridine Moiety: The synthesis often starts with the construction of the 2,4-diaminopteridine core. A common precursor is 2,4-diamino-6-(bromomethyl)pteridine hydrobromide. This intermediate provides the reactive site for coupling with the side chain.

Synthesis of the Deuterated Side Chain: The crucial step for isotopic labeling is the synthesis of the N-(trideuteriomethyl)-p-aminobenzoyl-L-glutamic acid intermediate. This is typically achieved by the deuteromethylation of a suitable precursor, such as p-aminobenzoyl-L-glutamic acid, using a deuterated methyl source like CD3I. The reaction conditions are carefully controlled to ensure efficient and specific methylation at the aniline nitrogen.

Coupling Reaction: The deuterated side chain is then coupled with the pteridine moiety. This is often achieved through a nucleophilic substitution reaction where the amino group of the deuterated side chain displaces the bromine atom of the 2,4-diamino-6-(bromomethyl)pteridine.

Formation of the Dipotassium (B57713) Salt: Following the coupling reaction and purification of the deuterated methotrexate free acid, the dipotassium salt is formed by reacting the compound with two equivalents of a potassium base, such as potassium hydroxide, in a suitable solvent. Subsequent lyophilization or crystallization yields the final DL-Methotrexate-d3 dipotassium salt.

A representative reaction scheme is depicted below:

| Reactant 1 | Reactant 2 | Product |

| 2,4-diamino-6-(bromomethyl)pteridine | N-(trideuteriomethyl)-p-aminobenzoyl-DL-glutamic acid | DL-Methotrexate-d3 |

| DL-Methotrexate-d3 | Potassium Hydroxide | This compound |

Stereochemical Considerations in this compound Synthesis

The "DL" designation in this compound indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers with respect to the glutamate moiety. The stereochemistry of the glutamic acid starting material is a critical factor influencing the final stereochemical outcome of the synthesis.

During certain synthetic steps, particularly under harsh reaction conditions (e.g., strong acid or base), there is a risk of racemization at the chiral center of the glutamic acid residue. This can lead to the formation of a mixture of diastereomers if starting with a single enantiomer of glutamic acid. To obtain the desired DL-racemic mixture, either a racemic mixture of glutamic acid can be used as a starting material, or conditions that promote racemization can be employed during the synthesis.

It is crucial to monitor and control the stereochemical purity of the final product. Chiral high-performance liquid chromatography (HPLC) is a commonly employed technique for separating and quantifying the D- and L-enantiomers of methotrexate and its derivatives, ensuring the product meets the required specifications for a DL-mixture.

Advanced Techniques for Deuterium Enrichment and Isotopic Purity Determination

Ensuring high isotopic purity and accurately determining the level of deuterium enrichment are paramount for the utility of this compound as an internal standard and in metabolic studies. Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution of the deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms (d0, d1, d2, d3) can be quantified. This allows for the calculation of the percentage of isotopic enrichment. Tandem mass spectrometry (MS/MS) can further be used to confirm the location of the deuterium atoms within the molecule by analyzing the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are powerful techniques for characterizing deuterated compounds. In ¹H NMR, the disappearance or significant reduction of the signal corresponding to the N-methyl protons confirms the incorporation of deuterium. ²H NMR provides a direct signal from the deuterium nuclei, confirming their presence and providing information about their chemical environment. Quantitative NMR (qNMR) methods can also be used to determine the level of deuteration.

The combination of these techniques provides a comprehensive assessment of the isotopic purity and structural integrity of the synthesized this compound.

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution and percentage of deuterium enrichment. |

| Tandem Mass Spectrometry (MS/MS) | Location of deuterium atoms through fragmentation analysis. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirmation of deuterium incorporation by signal reduction/absence. |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Direct detection and chemical environment of deuterium atoms. |

Derivatization Strategies and Analogue Synthesis Utilizing Deuterated Precursors

The use of deuterated precursors in the synthesis of methotrexate is not limited to the preparation of DL-Methotrexate-d3. These precursors can be valuable starting materials for the synthesis of a variety of methotrexate analogues with specific research applications.

For instance, deuterated L-glutamic acid could be employed to introduce isotopic labels into the glutamate portion of the molecule. This would enable detailed studies of the metabolic fate of the glutamate moiety and its role in the mechanism of action of methotrexate.

Furthermore, the deuterated N-methyl-p-aminobenzoyl-DL-glutamic acid intermediate can be used to synthesize a range of methotrexate analogues where the pteridine ring is modified. By coupling this deuterated side chain with various substituted pteridine precursors, a library of deuterated methotrexate derivatives can be generated for structure-activity relationship (SAR) studies and for investigating the influence of pteridine modifications on drug metabolism and efficacy.

These derivatization strategies highlight the versatility of deuterated precursors in expanding the chemical space of methotrexate-related compounds for advanced pharmacological research.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20K2N8O5 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

dipotassium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H22N8O5.2K/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/i1D3;; |

InChI Key |

PWBAOKLKHITLPS-GXXYEPOPSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Dl Methotrexate D3 Dipotassium Salt

Quantitative Bioanalysis via Mass Spectrometry

Mass spectrometry, coupled with liquid chromatography, has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. eijppr.com The use of a stable isotope-labeled internal standard like DL-Methotrexate-d3 dipotassium (B57713) salt is crucial in this context to account for variability during sample preparation and analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. eijppr.com In the analysis of methotrexate (B535133), LC-MS/MS methods utilizing DL-Methotrexate-d3 dipotassium salt as an internal standard offer numerous advantages over other techniques like immunoassays, which can suffer from cross-reactivity with metabolites. nih.gov

Researchers have developed and validated robust LC-MS/MS methods for the simultaneous determination of methotrexate and its metabolites in various biological matrices, including plasma and erythrocytes. nih.govnih.gov These methods often involve a simple sample preparation step, such as protein precipitation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. nih.goveur.nl In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (methotrexate) and the internal standard (DL-Methotrexate-d3). For instance, a common transition for methotrexate is m/z 455.2 → 308.2, while for DL-Methotrexate-d3, it is m/z 458.2 → 311.2. nih.goveur.nl This high specificity minimizes interference from other compounds in the matrix. scienceopen.com

The use of this compound ensures that any variations in sample processing, injection volume, and ionization efficiency affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. scispace.com Validated methods have demonstrated excellent linearity over a wide concentration range, with high accuracy and precision. nih.goveur.nl

Table 1: LC-MS/MS Method Parameters for Methotrexate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Internal Standard | DL-Methotrexate-d3 | eur.nl |

| Mass Transitions (m/z) | Methotrexate: 455.2 → 308.2 | eur.nl |

| DL-Methotrexate-d3: 458.2 → 311.2 | eur.nl | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | eur.nl |

| Linearity (r²) | >0.99 | nih.gov |

| Intra-day Precision (%CV) | <6% | eur.nl |

| Inter-day Precision (%CV) | <10% | eur.nl |

| Average Recovery | 99% | eur.nl |

The development and validation of a stable isotope-labeled internal standard are critical steps in establishing a reliable bioanalytical method. nih.govnih.gov this compound is synthesized to have a chemical structure and physicochemical properties nearly identical to the unlabeled methotrexate, with the key difference being the incorporation of three deuterium (B1214612) atoms. eur.nl This mass difference allows for their distinct detection by the mass spectrometer.

Validation of the internal standard involves demonstrating that it does not interfere with the analyte signal and that it effectively compensates for any analytical variability. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. nih.govresearchgate.net Studies have consistently shown that methods using DL-Methotrexate-d3 as an internal standard meet the stringent requirements of regulatory guidelines for bioanalytical method validation. nih.govresearchgate.net The accuracy and precision of these methods are typically within ±15%, even at the lower limit of quantification. nih.gov

The stability of both the analyte and the internal standard under various storage and handling conditions is also a crucial aspect of validation. Research has confirmed that methotrexate and its deuterated analog are stable in biological samples for extended periods when stored at appropriate temperatures, such as -80°C. nih.gov

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can suppress or enhance the ionization of the analyte and internal standard. eijppr.commedipharmsai.com This can lead to inaccurate and imprecise results. eijppr.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. nih.gov Because the deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized.

Several studies have demonstrated that methods employing DL-Methotrexate-d3 exhibit minimal and consistent matrix effects. nih.govresearchgate.netresearchgate.net The relative matrix effect, which compares the ionization of the analyte in different biological samples, has been shown to be well within acceptable limits, ensuring the reliability of the quantitative results across different patient samples. nih.gov In addition to using a stable isotope-labeled internal standard, optimizing sample preparation techniques, such as protein precipitation or solid-phase extraction, can further reduce the impact of matrix components. nih.gov

Spectroscopic Characterization of Deuterated Species

Spectroscopic techniques are indispensable for confirming the identity and purity of deuterated compounds like this compound. These methods provide detailed information about the molecular structure and isotopic composition.

The absence of a proton signal at the corresponding position in the ¹H NMR spectrum, coupled with the appearance of a characteristic signal in the ²H NMR spectrum, provides definitive evidence of successful deuteration. The integration of the deuterium signal in the ²H NMR spectrum can be used to determine the isotopic enrichment, ensuring that the desired level of deuteration has been achieved.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be used to characterize deuterated compounds. The substitution of hydrogen with deuterium results in a change in the vibrational frequencies of the corresponding chemical bonds due to the increased mass.

In the IR and Raman spectra of this compound, the C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in unlabeled methotrexate. This isotopic shift provides a clear spectroscopic signature of deuteration. While not as precise as NMR for determining the exact position and enrichment, vibrational spectroscopy offers a complementary and often quicker method for confirming the presence of deuterium in the molecule.

Chromatographic Separations for Isotopic Purity Assessment

The assessment of isotopic purity for deuterated compounds like this compound is critical for its application as an internal standard in quantitative bioanalysis. This process relies on analytical techniques that can separate the compound of interest from potential impurities and then differentiate between its various isotopic forms. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), most often coupled with tandem mass spectrometry (MS/MS), are the methodologies of choice for this purpose. nih.govrhhz.net The chromatographic step is paramount for isolating the analyte from isobaric interferences and contaminants in the sample matrix, ensuring that the subsequent mass spectrometric analysis is accurate. nih.govnih.gov

The primary goal of the chromatographic separation is to achieve a sharp, symmetrical peak for methotrexate, ensuring it is well-resolved from its metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), and any other impurities. nih.govnih.gov Since DL-Methotrexate-d3 is structurally almost identical to the unlabeled compound, it exhibits very similar chromatographic behavior. Therefore, methods developed for the separation of methotrexate are directly applicable. nih.gov Reversed-phase chromatography is the most common approach, utilizing columns that provide robust retention and separation of these polar compounds. nih.govnih.gov

Research has explored a variety of stationary and mobile phases to optimize the separation of methotrexate and its isotopologues. The selection of the column and mobile phase composition is critical for achieving the desired resolution and peak shape. rhhz.netnih.gov

Below is a table summarizing various validated chromatographic conditions used for the analysis of methotrexate, which are suitable for the isotopic purity assessment of its deuterated salt.

Table 1: Chromatographic Systems for Methotrexate Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Chromatography Type | UPLC | HPLC | HPLC | UPLC |

| Column | Agilent Zorbax Extend C-18 (50 mm × 4.6 mm, 1.8 µm) rhhz.net | Synergi Polar-RP C18 (75 mm × 2.0 mm, 4 µm) nih.gov | Zorbax C18 (100 mm × 2.1 mm, 3.5 µm) nih.gov | Luna C18 (250 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 20 mmol/L Sodium dihydrogen phosphate (B84403) (pH 3.0) rhhz.net | Water with 0.1% Formic Acid nih.gov | 0.2% Formic Acid in Water nih.gov | Orthophosphoric Acid nih.gov |

| Mobile Phase B | Acetonitrile rhhz.net | Acetonitrile with 0.1% Formic Acid nih.gov | Methanol nih.gov | Methanol nih.gov |

| Elution Type | Gradient rhhz.net | Gradient nih.gov | Gradient nih.gov | Isocratic nih.gov |

| Flow Rate | 2.2 mL/min rhhz.net | Not Specified | 0.3 mL/min nih.gov | 1.5 mL/min nih.gov |

| Detection | Not Specified | MS/MS nih.gov | MS/MS nih.gov | Photodiode Array nih.gov |

Following chromatographic separation, the eluent is introduced into a mass spectrometer. For isotopic purity assessment, the mass spectrometer is operated to detect and quantify the different isotopic variants (isotopologues) of the molecule. The analysis determines the abundance of the desired d3-labeled species relative to the unlabeled (d0) and partially labeled (d1, d2) species. nih.gov High-resolution mass spectrometry is particularly effective for this application.

The purity is determined by monitoring the specific mass-to-charge (m/z) ratios for each isotopologue. For instance, the mass transition for unlabeled methotrexate (MTX) is often monitored at m/z 455.1 → 308.1, while the deuterated internal standard (MTX-d3) is monitored at m/z 458.2 → 311.1. nih.gov An isotopic purity analysis would involve scanning for the ion abundances at the m/z values corresponding to each potential isotopic state of the molecule.

The table below illustrates the expected data from a hypothetical isotopic purity analysis of a this compound sample.

Table 2: Isotopic Purity Assessment Data for Methotrexate-d3 (B1148294)

| Isotopologue | Description | Precursor Ion (m/z) | Relative Abundance (%) | Isotopic Purity Contribution |

|---|---|---|---|---|

| MTX-d0 | Unlabeled Methotrexate | 455.2 | 0.3 | Impurity |

| MTX-d1 | Singly deuterated | 456.2 | 0.7 | Impurity |

| MTX-d2 | Doubly deuterated | 457.2 | 2.0 | Impurity |

| MTX-d3 | Fully deuterated (target) | 458.2 | 97.0 | Desired Compound |

By combining the high resolving power of chromatography with the specificity and sensitivity of mass spectrometry, a precise and accurate determination of the isotopic purity of this compound can be achieved. This ensures the reliability of the standard for its intended use in quantitative analytical studies.

Mechanistic and Metabolic Research Applications in Pre Clinical and in Vitro Models

Elucidation of Metabolic Pathways Using Stable Isotope Tracers

The use of stable isotope-labeled compounds like DL-Methotrexate-d3 dipotassium (B57713) salt has revolutionized the study of drug metabolism. medchemexpress.commedchemexpress.com By introducing a known quantity of the deuterated analog into a biological system, researchers can accurately trace its transformation and distinguish it from the endogenous or non-labeled drug.

DL-Methotrexate-d3 dipotassium salt is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of methotrexate (B535133) and its primary metabolite, 7-hydroxymethotrexate. rsc.orgnih.gov The known mass shift of +3 atomic mass units allows for clear differentiation between the deuterated standard and the non-deuterated analyte, correcting for variations in sample preparation and instrument response. cerilliant.com This ensures high accuracy and precision in determining the concentrations of methotrexate and its metabolites in various biological matrices, such as plasma and red blood cells. nih.govresearchgate.net

Advanced analytical techniques, such as those combining high-performance liquid chromatography with tandem mass spectrometry, have been developed to simultaneously measure multiple methotrexate polyglutamates using deuterated internal standards. nih.govnih.gov These methods offer high sensitivity and specificity, which are crucial for understanding the intracellular accumulation of these active metabolites.

| Analyte | Internal Standard | Analytical Method | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Source |

|---|---|---|---|---|---|---|

| Methotrexate | Methotrexate-d3 (B1148294) | LC-MS/MS | Human Plasma | 5–1000 ng/mL | 5 ng/mL | iaea.org |

| Methotrexate Polyglutamates (MTX-PG1-5) | Stable-isotope-labelled MTX-PG1-7 | LC (HILIC)-MS/MS | Human Whole Blood | 0.1–100 nM | 0.1 nM | nih.gov |

| Methotrexate Polyglutamates (MTX-PG6-7) | Stable-isotope-labelled MTX-PG1-7 | LC (HILIC)-MS/MS | Human Whole Blood | 0.8–100 nM | 0.8 nM | nih.gov |

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. documentsdelivered.comnih.gov This phenomenon can be exploited to study the rate-limiting steps of enzymatic reactions. While specific studies on the KIE of this compound are not extensively reported, the principle allows for the investigation of enzymes involved in methotrexate metabolism. If the cleavage of a carbon-hydrogen bond on the N-methyl group were a rate-determining step in an enzymatic reaction, the use of the d3-analog would result in a slower reaction rate. This approach has been used to probe the mechanisms of enzymes like cytochrome P450s. scienceopen.com Such studies can elucidate whether the N-demethylation of methotrexate is a critical step in its metabolic clearance.

Methotrexate is converted intracellularly to methotrexate polyglutamates (MTX-PGs), which are more potent inhibitors of target enzymes and are retained within the cell for longer periods. nih.govnih.gov this compound can be used as a tracer to study the kinetics of this polyglutamation process. By incubating cells with the deuterated compound, researchers can monitor the formation of deuterated MTX-PGs over time using LC-MS/MS. This allows for the determination of the rates of synthesis and hydrolysis of different polyglutamate forms, providing insights into the activity of the enzymes folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH). plos.org

Studies have shown a correlation between higher levels of long-chain MTX-PGs (MTX-PG3-5) and certain clinical outcomes, highlighting the importance of understanding their formation and retention. droracle.ai The use of deuterated standards is essential for the accurate quantification of these various polyglutamate species in red blood cells and other tissues. nih.govresearchgate.netnih.gov

| RBC MTX-PG Level | Odds Ratio for Good Response | 95% Confidence Interval | P-value | Source |

|---|---|---|---|---|

| >60 nmoles/liter | 14.0 | 3.6-53.8 | ≤ 0.01 | nih.gov |

In Vitro and Cellular Mechanistic Studies

The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. proteopedia.org Kinetic studies of this inhibition are fundamental to understanding its pharmacological effect. While much of the kinetic data is for non-deuterated methotrexate, the principles of these assays are directly applicable to its deuterated analog.

Stopped-flow and single-molecule studies have revealed that the binding of methotrexate to DHFR is a multi-step process involving conformational changes in the enzyme. pnas.orgnih.gov The equilibrium dissociation constant (Kd) for methotrexate binding to DHFR is in the nanomolar range, indicating a very tight binding. pnas.org The use of this compound in such assays could potentially reveal subtle differences in binding kinetics due to the deuterium substitution, although such studies are not widely published.

| Enzyme Source | Kinetic Parameter | Value | Source |

|---|---|---|---|

| Escherichia coli DHFR | Equilibrium Dissociation Constant (Kd) | 9.5 nM | pnas.orgnih.gov |

| Neisseria gonorrhoeae DHFR | Inhibition Constant (Ki) | 13 pM | nih.gov |

| Lactobacillus casei DHFR | Inhibition Constant (Ki) | 53 pM | uq.edu.au |

By inhibiting DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, the building blocks of DNA. droracle.ainih.gov Studies using radiolabeled precursors have shown that methotrexate inhibits both de novo purine (B94841) and pyrimidine (B1678525) synthesis. nih.govoup.com Specifically, it can lead to a decrease in the synthesis of ATP and GTP, while paradoxically stimulating the synthesis of UTP and CTP in some cell types. nih.gov

The use of this compound in these assays allows for the precise correlation of the parent drug and its metabolite concentrations with the observed effects on nucleotide pools and DNA synthesis. This helps to dissect the direct and indirect effects of the drug on these critical cellular pathways. For instance, research has shown that in human T-lymphocytes, methotrexate can inhibit the first committed step of purine biosynthesis, leading to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov

Cell-Based Assays for Compound Activity and Specificity

The utility of Methotrexate and its labeled analogues is frequently demonstrated in cell-based assays designed to probe its therapeutic activity and cellular specificity. An exemplary in vitro model involves the use of primary cell cultures derived from patient tissues to study diseases like proliferative vitreoretinopathy (PVR), a condition characterized by the uncontrolled growth of cells on or under the retina. nih.gov

In one such study, primary cultures of PVR cells (C-PVR) were successfully established from human membranes. These cultures mimicked key features of the disease, including the formation of membranes and band-like structures. When treated with Methotrexate, these C-PVR cells showed a significant reduction in proliferation and the formation of these characteristic bands. Furthermore, the compound was found to induce regulated cell death (apoptosis), as evidenced by an increased expression of caspase-3/7. nih.gov However, the treatment did not have a significant impact on cell migration. nih.gov

In these types of sensitive cellular assays, this compound is critical for creating calibration curves and serving as an internal standard for mass spectrometry-based quantification, ensuring that the measured effects are accurately attributed to the compound.

Table 1: Effects of Methotrexate in a Proliferative Vitreoretinopathy (PVR) Cell-Based Assay nih.gov

| Parameter Assessed | Observation | Implication |

| Cell Proliferation | Significantly reduced | Demonstrates cytotoxic activity |

| Band Formation | Halted | Inhibits a key pathological feature |

| Cell Migration | No significant effect | Shows specificity of action |

| Caspase-3/7 Expression | Increased | Confirms induction of apoptosis |

Pre-clinical and In Silico Approaches to Compound Interactions

To better understand the molecular interactions and systemic effects of Methotrexate, researchers employ a combination of computational (in silico) and pre-clinical animal models. These approaches are crucial for predicting how deuterated analogs will behave and for exploring the broader mechanistic pathways of the parent drug.

In silico techniques like molecular docking are powerful tools for investigating the interaction between a ligand, such as a Methotrexate analog, and its protein target. nih.gov Drug resistance, often emerging from structural changes in the target enzyme, is a significant challenge in chemotherapy. nih.gov Computational studies have been conducted to identify Methotrexate analogs capable of overcoming resistance in human dihydrofolate reductase (hDHFR). nih.govnih.gov

One such study utilized structure-based pharmacophore modeling for both wild-type (WT) hDHFR and a drug-resistant double mutant (F31R/Q35E). nih.gov After screening 32 Methotrexate analogs, researchers identified a lead compound that exhibited a stronger binding affinity than Methotrexate itself, not only to the wild-type enzyme but also to the resistant mutant. nih.govnih.gov Molecular docking simulations revealed the precise nature of these interactions, showing that the hit compound formed stable hydrogen bonds and van der Waals interactions with key amino acid residues in the enzyme's active site. mdpi.com The use of deuterated standards like this compound is essential in the subsequent in vitro and in vivo validation of these in silico findings.

Table 2: Comparative Molecular Docking Scores Against Wild-Type (WT) and Mutant (MT) hDHFR nih.gov

| Compound | Target Enzyme | ChemPLP Fitness Score |

| Methotrexate (Reference) | WT-hDHFR | 99.23 |

| Identified Analog Hit | WT-hDHFR | > 99.23 |

| Methotrexate (Reference) | MT-hDHFR | 88.98 |

| Identified Analog Hit | MT-hDHFR | > 88.98 |

Pre-clinical animal models are indispensable for exploring the mechanistic pathways of drugs in a complex biological system. For instance, the therapeutic effects of Methotrexate on autoimmune conditions like psoriasis have been investigated using mouse models. nih.gov

In a study evaluating topical formulations, a Methotrexate-loaded hydrogel was applied to mice with induced psoriasis. The results demonstrated that this treatment was as effective as dexamethasone (B1670325) in reducing inflammation. Mechanistic exploration revealed that the treatment significantly regulated the epidermis thickness and decreased the activity of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and myeloperoxidase. Furthermore, levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) were also reduced. nih.gov In such animal studies, stable isotope-labeled compounds like this compound are crucial for pharmacokinetic analyses, allowing researchers to accurately measure drug concentrations in tissue and plasma to correlate drug exposure with the observed mechanistic effects.

Table 3: Mechanistic Effects of Methotrexate in a Psoriasis Animal Model nih.gov

| Biomarker | Effect Observed | Pathway Implication |

| Epidermis Thickness | Regulated/Reduced | Anti-proliferative effect |

| COX-2 Activity | Decreased | Anti-inflammatory effect |

| Myeloperoxidase Activity | Decreased | Reduction in neutrophil infiltration |

| TNF-α Level | Decreased | Modulation of cytokine response |

Applications in Pharmaceutical Research and Development As a Reference Standard

Role as an Analytical Reference Standard in Quality Control

DL-Methotrexate-d3 dipotassium (B57713) salt is widely utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). sigmaaldrich.comcerilliant.com In quality control (QC) laboratories, the addition of a known quantity of the deuterated standard to a sample containing the non-labeled drug (the analyte) allows for more accurate and precise quantification. This is because the deuterated standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, analysts can correct for these variations, leading to more reliable and reproducible results.

The use of stable isotope-labeled internal standards like DL-Methotrexate-d3 dipotassium salt is a cornerstone of robust bioanalytical method validation, a critical component of drug development and therapeutic drug monitoring. sigmaaldrich.comcerilliant.com This ensures that the data generated on drug concentrations in biological matrices such as plasma and serum are accurate and can be confidently used to assess the drug's pharmacokinetic profile.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C20H17D3K2N8O5 |

| Molecular Weight | 533.64 g/mol |

| Appearance | Yellow Solid |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |

| Applications | Isotope Labeled analogue of Racemic Methotrexate (B535133) |

Data sourced from Pharmaffiliates. pharmaffiliates.com

Method Development and Validation for Related Compounds and Impurity Profiling

The development and validation of analytical methods are fundamental to ensuring the safety and efficacy of pharmaceutical products. This compound plays a crucial role in the development of methods aimed at identifying and quantifying impurities in methotrexate drug substances and products. pharmaffiliates.com Impurity profiling is a critical aspect of pharmaceutical quality control, as even small amounts of impurities can affect the drug's safety and efficacy.

During method development, the deuterated standard helps in optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, specificity, and resolution for both the active pharmaceutical ingredient (API) and its potential impurities. nih.gov In method validation, it is used to assess key parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ) for the analytical procedure. nih.gov The availability of a stable, high-purity deuterated standard is essential for establishing the reliability of these analytical methods. lgcstandards.comisotope.com

Table 2: Common Impurities of Methotrexate

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methotrexate - Impurity A (Hydrochloride Salt) | C7H9ClN6O | 228.64 |

| Methotrexate - Impurity L (Disodium Salt) | C13H14N2Na2O5 | 324.24 |

| Methotrexate EP Impurity D | C20H19D3N8O5 | 457.46 |

Data sourced from Pharmaffiliates pharmaffiliates.com and Simson Pharma Limited. simsonpharma.com

Development of Pharmacopeial Standards for Deuterated Drugs

The emergence of deuterated drugs as a new class of therapeutics has necessitated the development of corresponding pharmacopeial standards. bioscientia.denih.gov Deuterated drugs are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This substitution can alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties. bioscientia.de

While this compound itself is primarily used as a reference standard for the non-deuterated drug, its synthesis and characterization contribute to the growing body of knowledge and expertise in the field of deuterated compounds. pharmaffiliates.com The analytical techniques and methodologies developed using such deuterated standards are directly applicable to the quality control and standardization of new deuterated drug products. As regulatory bodies establish guidelines for these novel medicines, the availability and characterization of high-purity deuterated reference materials will be paramount for setting official pharmacopeial standards. This ensures the quality, safety, and efficacy of deuterated drugs entering the market.

Emerging Research Directions and Methodological Innovations

Integration of Deuterated Methotrexate (B535133) in Multi-Omics Research

The use of stable isotope-labeled compounds is a powerful technique in multi-omics research, and DL-Methotrexate-d3 dipotassium (B57713) salt is a prime example. Its deuterium (B1214612) label serves as a stable, non-radioactive tracer, allowing researchers to precisely track the molecule's journey through complex biological systems. nih.gov This is particularly advantageous in metabolomics and proteomics, where it can elucidate the metabolic fate of the drug and its downstream effects on cellular pathways. researchgate.netmedchemexpress.com

In metabolomics, DL-Methotrexate-d3 is used as an internal standard for the accurate quantification of unlabeled methotrexate and its metabolites by mass spectrometry. medchemexpress.com More profoundly, it enables metabolic flux analysis (MFA), a technique used to map the rates of metabolic reactions. nih.gov By introducing the deuterated compound, scientists can trace the flow of the methotrexate backbone through various enzymatic transformations, providing a dynamic view of its mechanism of action and resistance. nih.govnih.gov For instance, studies have shown that methotrexate treatment significantly alters the metabolomic profile of cells, causing shifts in metabolites like ketoisovaleric acid, fructose, and various nucleotides. nih.gov The use of a deuterated tracer can refine these observations, distinguishing between pre-existing metabolite pools and those directly influenced by the drug's metabolic pathway.

In the realm of proteomics, the application of deuterated methotrexate helps in identifying drug-target interactions and off-target effects. nih.govresearchgate.net Chemical proteomics approaches can use immobilized methotrexate to pull down interacting proteins from cell lysates. researchgate.net By comparing the protein profiles of cells treated with labeled versus unlabeled methotrexate, researchers can identify proteins whose expression or post-translational modifications are altered in response to the drug. nih.gov This can reveal not only the primary target, dihydrofolate reductase (DHFR), but also a network of other proteins involved in pathways like de novo purine (B94841) synthesis, providing a broader understanding of the drug's cellular impact. researchgate.net

Table 1: Application of DL-Methotrexate-d3 in Multi-Omics Approaches

| Research Area | Application of DL-Methotrexate-d3 | Key Findings and Insights |

| Metabolomics | Internal standard for quantification; Tracer for Metabolic Flux Analysis (MFA). | Enables precise measurement of drug and metabolite levels; Reveals dynamic changes in metabolic pathways post-treatment, such as shifts in nucleotide and amino acid pools. nih.govnih.gov |

| Proteomics | Probe for identifying protein-drug interactions and expression changes. | Confirms engagement with the primary target (DHFR); Uncovers a network of secondary protein targets involved in metabolic pathways like purine synthesis. nih.govresearchgate.net |

| Pharmacokinetics | Tracer to study absorption, distribution, metabolism, and excretion (ADME). | Differentiates administered drug from endogenous compounds; Helps in understanding how deuteration affects metabolic stability and clearance rates. researchgate.netnih.gov |

Advanced Computational Modeling for Deuterium Isotope Effects

The substitution of hydrogen with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This seemingly subtle change can lead to a significant phenomenon known as the Deuterium Kinetic Isotope Effect (KIE), where the rate of a chemical reaction is slowed if the C-H bond cleavage is a rate-determining step. researchgate.netresearchgate.net Advanced computational modeling has become an essential tool for predicting and understanding these effects for compounds like DL-Methotrexate-d3.

Researchers employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model the interaction between methotrexate and its target enzyme, DHFR. nih.govacs.org These models can calculate the activation energy required for the enzymatic reaction and predict how deuteration at specific positions on the methotrexate molecule will alter this energy. nih.gov Such simulations have been instrumental in studying the temperature dependence of KIEs in DHFR, revealing that the effects are primarily driven by differences in zero-point energy between the C-H and C-D bonds. acs.org

Furthermore, computational studies using density functional theory (DFT) can evaluate the structural and electronic properties of the methotrexate molecule in its various ionic states. unesp.br This modeling helps in understanding how the molecule behaves in different physiological environments and how deuteration might influence its conformation and binding affinity to target proteins. researchgate.netunesp.br By simulating the docking of deuterated methotrexate into the active site of DHFR, researchers can gain insights into the precise conformational changes that occur during binding, a process involving multiple steps and protein flexibility. researchgate.netnih.gov

Table 2: Computational Methods and Their Application to Deuterated Methotrexate

| Computational Method | Purpose | Predicted Outcome for DL-Methotrexate-d3 |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To simulate enzyme-drug interactions and predict Kinetic Isotope Effects (KIEs). nih.govacs.org | Slower rate of metabolic transformation by enzymes like DHFR if the deuterated bond is involved in the rate-limiting step. researchgate.netnih.gov |

| Density Functional Theory (DFT) | To calculate molecular properties like equilibrium geometry, orbital energies, and molecular orbitals. unesp.br | Provides understanding of how deuteration affects the molecule's electronic structure and interaction energies, influencing its stability and binding. |

| Molecular Dynamics (MD) Simulation | To model the dynamic behavior and conformational changes of the drug-enzyme complex over time. acs.org | Reveals how the stronger C-D bond might alter the flexibility and dynamics of the methotrexate molecule within the DHFR active site. nih.gov |

Novel Applications in Biological System Perturbation Studies

Beyond its role as a simple tracer, DL-Methotrexate-d3 dipotassium salt is being used in more sophisticated biological system perturbation studies. The principle here is that the introduction of a deuterated molecule can act as a subtle, minimally disruptive probe to study the resilience and response of a biological network. researchgate.netosti.gov Unlike gene knockouts or the use of high-dose inhibitors which can cause massive system disruption, the subtle kinetic changes induced by the KIE can create a minor "perturbation" that allows for the observation of the system's adaptive responses. nih.gov

This approach is particularly powerful for studying metabolic networks. By slightly slowing down a specific enzymatic reaction with a deuterated substrate, researchers can observe how the network reroutes metabolites and adjusts fluxes to maintain homeostasis. nih.gov This can uncover metabolic switching mechanisms and reveal redundancies or vulnerabilities in pathways that might not be apparent with more drastic interventions. nih.gov For example, deuteration at one metabolic soft spot on a molecule can induce a significant shift in metabolism towards other non-deuterated sites. nih.gov

The use of deuterated compounds like DL-Methotrexate-d3 represents a shift from static snapshots of biological states to a more dynamic understanding of how systems operate and adapt. nih.gov By combining the administration of these compounds with time-resolved multi-omics analysis, it is possible to build more accurate and predictive models of drug action and cellular response. nih.govresearchgate.net This provides a powerful tool for dissecting the complex mechanisms underlying drug efficacy and resistance, paving the way for more rational drug design and personalized medicine.

Q & A

Characterization of Isotopic Enrichment and Purity

Q: How can researchers confirm the isotopic enrichment and chemical purity of DL-Methotrexate-d3 dipotassium salt? A: Isotopic enrichment is validated via high-resolution mass spectrometry (HRMS) to distinguish the d3 isotopic pattern from non-deuterated analogs. Purity is assessed using reverse-phase HPLC with UV detection at 302 nm (methotrexate’s absorption maximum). For deuterium quantification, nuclear magnetic resonance (NMR) spectroscopy in deuterated solvents (e.g., D₂O) can resolve deuterium incorporation at specific positions. Internal standards like deuterated solvents ensure measurement accuracy .

Stability Under Physiological Conditions

Q: What experimental parameters should be optimized to evaluate the stability of this compound in biological buffers? A: Stability studies should assess pH dependence (e.g., pH 4–8), temperature (4°C–37°C), and light exposure. Use phosphate-buffered saline (PBS) or Tris-HCl buffers to mimic physiological conditions. Monitor degradation via HPLC-MS over 24–72 hours. Control experiments should include non-deuterated methotrexate dipotassium salt to isolate isotope effects on stability .

Mitigating Interference in Cellular Uptake Assays

Q: How can endogenous folate pathways interfere with cellular uptake studies of this compound, and what methodological adjustments address this? A: Endogenous folates compete with methotrexate for uptake via the reduced folate carrier (RFC). To mitigate interference:

- Use folate-free cell culture media for 48 hours pre-treatment.

- Co-administer competitive inhibitors (e.g., leucovorin) at non-toxic concentrations.

- Validate results with RFC-knockout cell lines or radiolabeled methotrexate controls .

Resolving Discrepancies in IC₅₀ Values

Q: How should researchers address contradictions in reported IC₅₀ values for this compound across different studies? A: Discrepancies often arise from variations in cell lines, assay durations, or folate concentrations. Standardize protocols by:

- Using consistent cell lines (e.g., CCRF-CEM for leukemia models).

- Controlling extracellular folate levels (e.g., 10 nM folic acid).

- Validating assays with a reference inhibitor (e.g., non-deuterated methotrexate). Statistical meta-analysis of published data can identify outlier methodologies .

Quantification in Complex Matrices

Q: What analytical strategies improve the sensitivity and specificity of this compound quantification in serum or tissue homogenates? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., methotrexate-d4) minimizes matrix effects. Sample preparation steps:

- Protein precipitation with cold acetonitrile (1:3 v/v).

- Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges.

- Derivatization with trifluoroacetic anhydride to enhance ionization efficiency .

Assessing Deuteration Impact on Pharmacokinetics

Q: What experimental designs isolate the pharmacokinetic effects of deuterium in this compound compared to its non-deuterated counterpart? A: Conduct crossover studies in animal models (e.g., rodents) with paired administration of deuterated and non-deuterated forms. Measure plasma half-life, clearance, and tissue distribution via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to account for isotope effects on metabolic enzymes (e.g., aldehyde oxidase) .

Contradictory Results in Metabolite Profiling

Q: How can researchers reconcile conflicting data on the metabolic fate of this compound in hepatic models? A: Divergent metabolite profiles may stem from interspecies differences in enzyme expression (e.g., human vs. rat hepatocytes). To resolve:

- Perform parallel experiments with primary human hepatocytes and microsomal fractions.

- Use stable isotope tracers (e.g., ¹³C-glutamate) to track polyglutamation.

- Apply kinetic modeling to differentiate enzymatic turnover rates .

Optimizing In Vivo Toxicity Models

Q: What parameters are critical for designing in vivo studies evaluating the toxicity of this compound? A: Key parameters include:

- Dose escalation protocols (e.g., 0.1–10 mg/kg in mice).

- Monitoring renal and hepatic biomarkers (creatinine, ALT/AST).

- Histopathological analysis of intestinal mucosa (a primary toxicity site).

- Comparative arms with non-deuterated methotrexate to isolate isotope-specific effects .

Notes on Methodology:

- Basic vs. Advanced Questions: Basic questions focus on foundational techniques (e.g., purity assessment), while advanced questions address mechanistic or contradictory data.

- Data Contradiction Analysis: Emphasize standardization of protocols and meta-analysis to resolve discrepancies.

- Avoided Commercial Content: Questions are framed around experimental design, not industrial production or pricing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.